molecular formula C20H25NO2 B374488 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide CAS No. 347366-60-3

2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B374488
CAS No.: 347366-60-3
M. Wt: 311.4g/mol
InChI Key: YVVKFYFGVBEUFJ-UHFFFAOYSA-N
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Description

2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide is an organic compound with a complex structure It is characterized by the presence of an acetamide group attached to a phenoxy ring, which is further substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-isopropyl-3-methylphenol, is reacted with an appropriate halogenating agent to form the corresponding halide.

    Nucleophilic Substitution: The halide is then subjected to a nucleophilic substitution reaction with an acetamide derivative, such as N-(1-phenylethyl)acetamide, under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-scale Halogenation: Using efficient halogenating agents to produce the phenoxy intermediate in bulk.

    Continuous Flow Reactors: Employing continuous flow reactors for the nucleophilic substitution step to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxy ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles for substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide
  • 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide
  • 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)propionamide

Comparison

Compared to similar compounds, 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide is unique due to the specific substitution pattern on the phenoxy ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14(2)19-11-10-18(12-15(19)3)23-13-20(22)21-16(4)17-8-6-5-7-9-17/h5-12,14,16H,13H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVKFYFGVBEUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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